molecular formula C7H5BrFN3 B3216550 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine CAS No. 1172068-36-8

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

Cat. No.: B3216550
CAS No.: 1172068-36-8
M. Wt: 230.04 g/mol
InChI Key: VZHJRYVFKSFRKL-UHFFFAOYSA-N
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Description

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine.

    Fluorination: The brominated pyrrolo[2,3-b]pyridine undergoes a fluorination reaction using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern enhances its potential as a versatile building block in drug discovery .

Properties

IUPAC Name

5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c8-3-1-11-7-5(6(3)9)4(10)2-12-7/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHJRYVFKSFRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)Br)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Tin (II) chloride (10 g, 54 mmol) was slowly added to 5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (9.0 g, 35 mmol) in 6N HCl (200 mL) at a temperature of about 0° C. to about 5° C., and the reaction was stirred at room temperature for 2 hours. The reaction pH was raised to 7 by addition of 6N NaOH. The aqueous layer was then extracted with CHCl3/i-PrOH (3:1). The combined organic phases were dried (MgSO4) and concentrated in vacuo to yield 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (5.1 g, 64% yield) as a solid. 1H NMR (400 MHz, (CD3)2SO) δ 11.18 (br s, 1H), 8.13 (d, 1H), 6.66 (d, 1H), 4.21 (s, 2H); LCMS (APCI+) m/z 229.9, 231.9 (M+H)+, Retention time=2.11 minutes (Method 1).
Quantity
10 g
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9 g
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200 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (2.0 g, 7.7 mmol) was placed in 6M HCl (30 mL) at room temperature. SnCl2 (7.29 g, 38.5 mmol) was then added, and the reaction was stirred for 30 minutes at room temperature. The reaction was then cooled to 0° C. and a saturated aqueous solution of Na2CO3 was added to raise the pH to 8. The reaction was then extracted with DCM (with minimal MeOH to aid solubility). The combined organic fractions were dried, filtered, and concentrated to give the crude product 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine (0.50 g, 28.2% yield), which was used without purification.
Quantity
2 g
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reactant
Reaction Step One
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Quantity
7.29 g
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0 (± 1) mol
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 2
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 3
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 4
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 5
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine
Reactant of Route 6
5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine

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